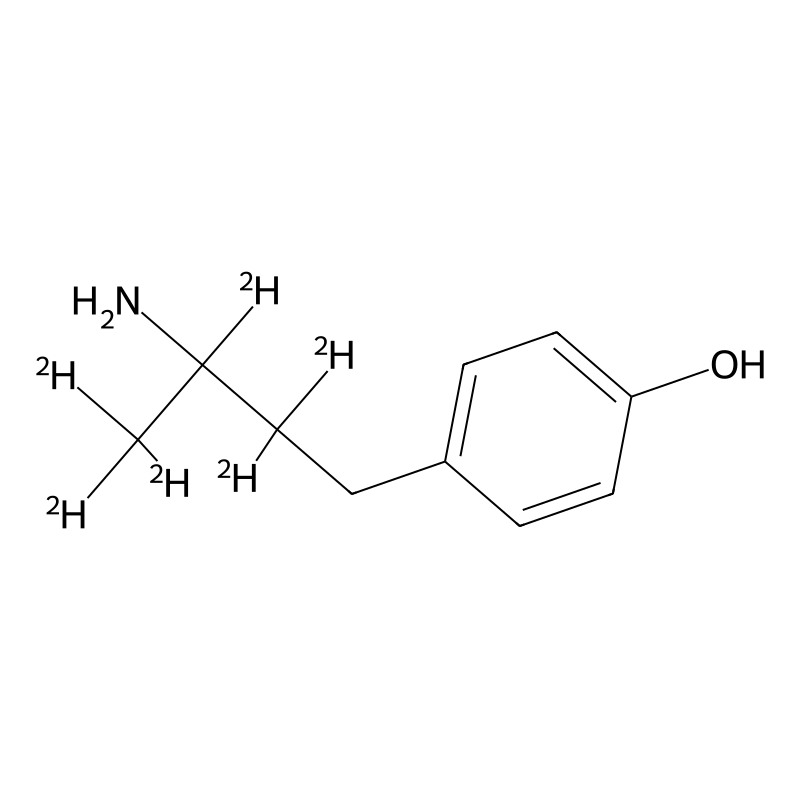rac 4-(3-Aminobutyl)phenol-d6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Rac 4-(3-Aminobutyl)phenol-d6 is a deuterated derivative of rac 4-(3-Aminobutyl)phenol, characterized by the presence of six deuterium atoms. Its chemical formula is C10H15NO, and it has a molecular weight of 165.23 g/mol. The compound is notable for its structural features, which include a phenolic group and an amine side chain, making it a compound of interest in various chemical and biological applications. The presence of deuterium enhances its utility in studies involving nuclear magnetic resonance spectroscopy due to the distinct signals that deuterated compounds produce compared to their non-deuterated counterparts.
As research on rac 4-(3-Aminobutyl)phenol-d6 is limited, its specific mechanism of action is unknown. However, considering its relation to labetalol, it might possess some weak antihypertensive properties by mimicking the parent drug's mechanism, which involves blocking alpha- and beta-adrenergic receptors [].
- Handle with gloves and appropriate personal protective equipment due to the unknown nature of its potential hazards.
- Avoid inhalation, ingestion, and skin contact as a safety measure.
Applications in Isotope-Labeled Internal Standards:
rac 4-(3-Aminobutyl)phenol-d6 is a deuterated (d6) analog of rac 4-(3-Aminobutyl)phenol, meaning it has six deuterium atoms replacing hydrogen atoms in its structure. This property makes it valuable as an isotope-labeled internal standard (IS) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) [, ].
Internal standards are compounds added to samples before analysis to serve as a reference for quantification. They help compensate for variations in instrument response, sample preparation, and matrix effects, leading to more accurate and precise measurements of the target analyte (rac 4-(3-Aminobutyl)phenol in this case).
The deuterated nature of rac 4-(3-Aminobutyl)phenol-d6 offers several advantages:
- Minimal interference: Due to the mass difference between the deuterium and hydrogen atoms, the IS peak in the mass spectrum is distinct from the analyte peak, minimizing potential signal overlap and improving peak identification [].
- Similar behavior: The structural similarity between the IS and the analyte ensures they share similar chemical and physical properties, leading to comparable behavior during the analytical process [].
Potential Applications in Studying Biological Processes:
While research specifically investigating the use of rac 4-(3-Aminobutyl)phenol-d6 in biological studies is limited, its structural features suggest potential applications:
- Investigation of protein-ligand interactions: The presence of both an amine and a phenol group in its structure makes rac 4-(3-Aminobutyl)phenol-d6 a potential tool for studying interactions between proteins and small molecules containing similar functional groups [].
- Cellular uptake and metabolism studies: The d6 label could be used to trace the cellular uptake, distribution, and metabolic fate of rac 4-(3-Aminobutyl)phenol or similar compounds in biological systems [].
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Acylation: The hydroxyl group can be acylated to form esters or amides, which may modify its properties and reactivity.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which may have different biological activities.
The specific reaction conditions often involve catalysts such as nickel(II) tetrafluoroborate hexahydrate and solvents like 2,2,2-trifluoroethanol under controlled temperatures .
Research indicates that rac 4-(3-Aminobutyl)phenol-d6 exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator in biochemical pathways related to neurotransmitter systems. The compound's ability to influence signaling pathways makes it a candidate for further pharmacological exploration.
Several synthesis methods have been documented for rac 4-(3-Aminobutyl)phenol-d6:
- From Raspberry Ketone: A common synthetic route involves the use of raspberry ketone as a starting material, employing specific catalysts and reaction conditions to yield the desired compound .
- Reductive Amination: This method involves the reaction of an appropriate carbonyl compound with an amine in the presence of reducing agents.
- Direct Amination: Using phenolic precursors and amines under specific conditions can lead to the formation of rac 4-(3-Aminobutyl)phenol-d6.
These methods allow for scalability and adaptability depending on the desired yield and purity.
Rac 4-(3-Aminobutyl)phenol-d6 finds applications in several fields:
- Pharmaceutical Research: It is used in drug development studies, particularly in neuropharmacology.
- Analytical Chemistry: Due to its deuterated nature, it serves as a valuable internal standard in nuclear magnetic resonance spectroscopy.
- Biochemical Studies: It aids in understanding biochemical pathways involving neurotransmitters.
Rac 4-(3-Aminobutyl)phenol-d6 shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Rac 4-(3-Aminobutyl)phenol | 52846-75-0 | Non-deuterated version; similar biological activity |
| Phenylethylamine | 64-04-0 | Simple amine structure; involved in neurotransmission |
| 4-Hydroxyphenethylamine | 146-51-8 | Hydroxylated derivative; potential neuroactivity |
Uniqueness
What sets rac 4-(3-Aminobutyl)phenol-d6 apart from these compounds is its deuterated nature, which enhances its analytical utility and provides distinct advantages in mechanistic studies due to reduced background noise in spectroscopic analyses. Additionally, its specific structural features may confer unique pharmacological properties that warrant further investigation.








